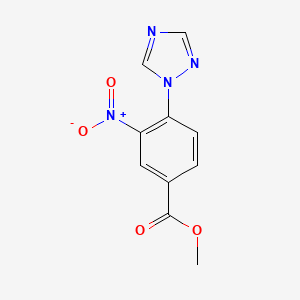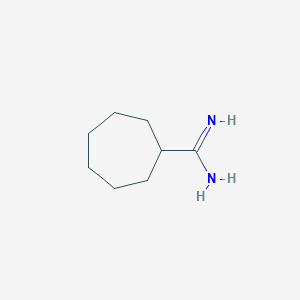
Cycloheptanecarboxamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloheptanecarboxamidine (C7A) is a cyclic amine compound derived from the cycloheptane ring system. It is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. C7A is an important intermediate in the synthesis of many biologically active compounds and has been widely used as a building block in the synthesis of various pharmaceuticals and other compounds.
作用機序
The mechanism of action of Cycloheptanecarboxamidine is not fully understood. However, it is believed to interact with a variety of biological targets, including enzymes, receptors, and transporters. Cycloheptanecarboxamidine has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 enzymes. It has also been shown to interact with various receptors and transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT).
Biochemical and Physiological Effects
Cycloheptanecarboxamidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Cycloheptanecarboxamidine can modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 enzymes. It has also been shown to interact with various receptors and transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT).
In vivo studies have shown that Cycloheptanecarboxamidine can modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 enzymes. It has also been shown to interact with various receptors and transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT). In addition, Cycloheptanecarboxamidine has been shown to have anti-inflammatory and antioxidant effects in animal models.
実験室実験の利点と制限
Cycloheptanecarboxamidine has several advantages as a building block in organic synthesis. It is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is also a highly efficient process and can be used to synthesize Cycloheptanecarboxamidine in high yields.
However, there are some limitations to the use of Cycloheptanecarboxamidine in lab experiments. It is a volatile compound and must be handled with care. In addition, it is a highly reactive compound and can react with other compounds in the reaction mixture.
将来の方向性
The potential applications of Cycloheptanecarboxamidine are vast and there are many potential future directions for research. These include the development of new synthetic methods for the synthesis of Cycloheptanecarboxamidine, the development of Cycloheptanecarboxamidine-based inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), the development of Cycloheptanecarboxamidine-based antifungal agents and antiviral agents, and the exploration of its potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of Cycloheptanecarboxamidine and its biochemical and physiological effects.
合成法
The most common method for the synthesis of Cycloheptanecarboxamidine is the Curtius rearrangement. This reaction involves the conversion of an acyl azide into an isocyanate, which is then reacted with an amine to form an amide. The Curtius rearrangement is a highly efficient process and can be used to synthesize Cycloheptanecarboxamidine in high yields.
科学的研究の応用
Cycloheptanecarboxamidine has been widely used in scientific research as a building block in the synthesis of various biologically active compounds. It has been used as a starting material for the synthesis of inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Cycloheptanecarboxamidine has also been used as a starting material for the synthesis of antifungal agents, antiviral agents, and other compounds with potential therapeutic applications.
特性
IUPAC Name |
cycloheptanecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWXVDIKUIVRIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptanecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391836.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2391837.png)
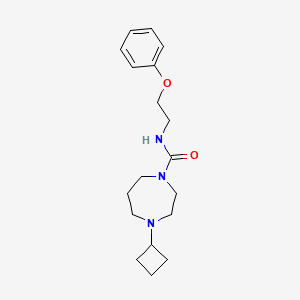
![3-(4-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391842.png)
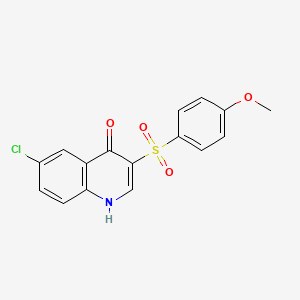
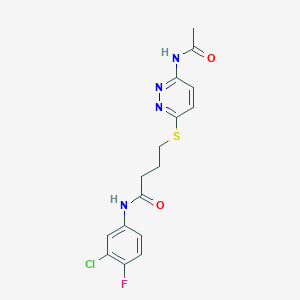
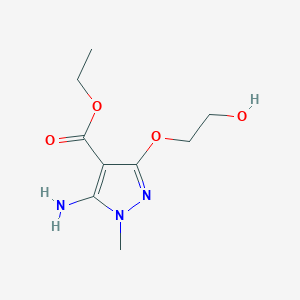
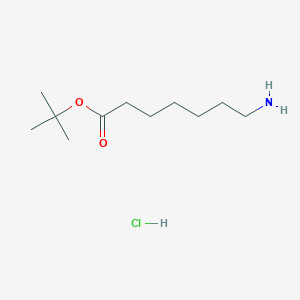

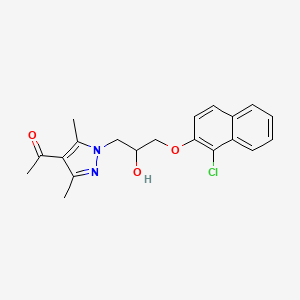
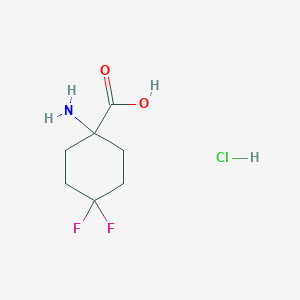

![7-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2391852.png)
